REACTION_CXSMILES
|
C1([C:7]2[CH:19]=[CH:18][CH:17]=[CH:16][C:8]=2[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)C=CC=CC=1.[CH2:20]([Li])[CH2:21][CH2:22][CH3:23].Cl[CH2:26][CH2:27][N:28]1[CH2:33][CH:32]2[CH2:34][CH2:35][CH:29]1[CH2:30][CH2:31]2.O1CC[CH2:38][CH2:37]1>>[C:20]1([C:9]([C:8]2[CH:7]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH2:26][CH2:27][N:28]2[CH2:33][CH:32]3[CH2:34][CH2:35][CH:29]2[CH2:30][CH2:31]3)[CH:38]=[CH:37][CH:23]=[CH:22][CH:21]=1
|
Name
|
2-(2-phenylbenzyl) pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(CC2=NC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN1C2CCC(C1)CC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
63-6968h
|
Duration
|
3515.5 (± 3452.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCN1C2CCC(C1)CC2)(C2=NC=CC=C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |